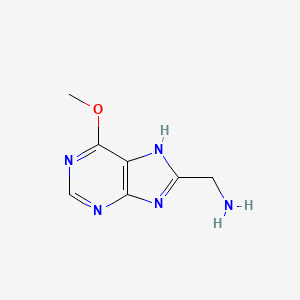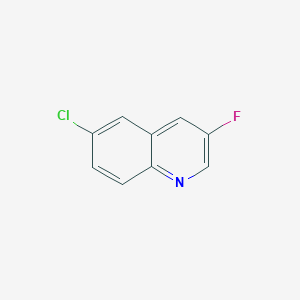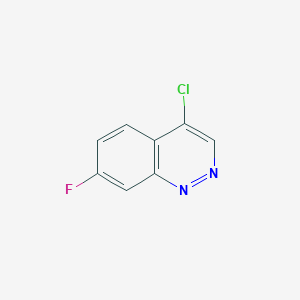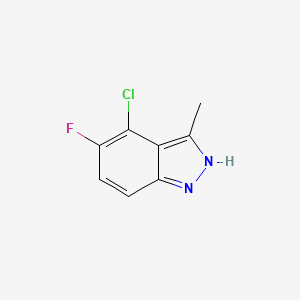
(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of an ethyl ester group at the 2-position and an allyl group at the 5-position of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Ethyl 5-allylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Esterification: The ethyl ester group is introduced at the 2-position through esterification reactions, typically using ethanol and an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols, bases (e.g., sodium hydroxide)
Major Products
Oxidation: Epoxides, alcohols
Reduction: Saturated pyrrolidine derivatives
Substitution: Amides, different esters
Scientific Research Applications
(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-Ethyl 5-allylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence biochemical pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-Methyl 5-allylpyrrolidine-2-carboxylate
- tert-Butyl (2S,5S)-5-allylpyrrolidine-2-carboxylate
Uniqueness
(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate is unique due to its specific ester and allyl group positioning, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
549521-72-4 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl (2S)-5-prop-2-enylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-5-8-6-7-9(11-8)10(12)13-4-2/h3,8-9,11H,1,4-7H2,2H3/t8?,9-/m0/s1 |
InChI Key |
RSKRUJXJWIRMAK-GKAPJAKFSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(N1)CC=C |
Canonical SMILES |
CCOC(=O)C1CCC(N1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


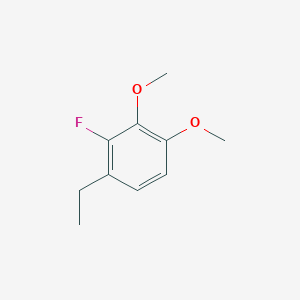

![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)

![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)

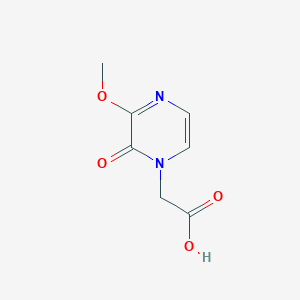
![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)
![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)
